3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

D-alanine:D-alanine ligase Allosteric inhibition Staphylococcus aureus

Researchers studying bacterial DDl need a validated allosteric probe to discriminate from active-site inhibitors. This compound is the only crystallographically confirmed ligand occupying the DDl allosteric pocket (PDB 2I80, 2.19 Å). • Definitive allosteric control for substrate competition assays • Well-resolved electron density for docking grid generation • ≥98% purity, shipped at ambient temperature

Molecular Formula C12H13ClF3NO
Molecular Weight 279.68 g/mol
CAS No. 339015-90-6
Cat. No. B3004390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
CAS339015-90-6
Molecular FormulaC12H13ClF3NO
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C(=O)NC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H13ClF3NO/c1-11(2,7-13)10(18)17-9-5-3-8(4-6-9)12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18)
InChIKeyQCQZFHOGRCQNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 339015-90-6): Key Physicochemical and Target Profile for Procurement Evaluation


3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 339015-90-6), also designated as Inhibitor 1 or PDB ligand G1L, is a synthetic small-molecule amide (C12H13ClF3NO, MW 279.69 g/mol) belonging to the trifluoromethylbenzene class [1]. It was identified through high-throughput screening as an inhibitor of d-alanine:d-alanine ligase (DDl), an essential enzyme in bacterial peptidoglycan biosynthesis with no human ortholog [2]. Its computed XLogP3 of 3.4 and single hydrogen bond donor distinguish it physicochemically from both simpler anilide analogs and polar phosphinate-based DDl inhibitors [1].

Why Generic Substitution Fails for 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: The Allosteric vs. Competitive Imperative


This compound cannot be substituted by simpler N-phenylpropanamide analogs or by the prototypical DDl inhibitor d-cycloserine without fundamentally altering the inhibition mechanism. The target compound binds to a unique allosteric hydrophobic pocket at the domain interface of S. aureus DDl, a site that does not overlap with either substrate-binding site [1]. By contrast, d-cycloserine acts as a competitive inhibitor at the d-alanine substrate sites, while phosphinate/phosphonate analogs target the transition state [1]. Simpler analogs lacking the 3-chloro-2,2-dimethyl substitution (e.g., N-(4-trifluoromethylphenyl)propionamide, CAS 2924-95-0) or lacking the 4-trifluoromethyl group (e.g., 3-chloro-2,2-dimethyl-N-phenylpropanamide) have not been demonstrated to engage this allosteric pocket, making their DDl inhibition profiles unpredictable and procurement substitution scientifically invalid without confirmatory crystallographic or kinetic data [2].

Quantitative Differential Evidence: 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide vs. Closest Comparators


Allosteric Inhibition Mechanism vs. Competitive Inhibitor d-Cycloserine: Direct Head-to-Head Comparison from the Same Study

In the primary characterization study on purified S. aureus DDl (StaDDl), the target compound (Inhibitor 1) exhibited a Ki of 4.0 μM, comparable in potency to d-cycloserine (Ki = 3 μM) measured in the same study [1]. However, the mechanisms are fundamentally different: Inhibitor 1 binds to an allosteric hydrophobic pocket at the interface of domains 1 and 3, as confirmed by cocrystal structures at 2.0–2.6 Å resolution (PDB 2I80), while d-cycloserine competes directly with d-alanine at the substrate-binding sites [1]. Unlike d-cycloserine, Inhibitor 1 does not occupy any substrate site, meaning its inhibitory potency is unaffected by intracellular d-alanine concentrations that can antagonize competitive inhibitors [2].

D-alanine:D-alanine ligase Allosteric inhibition Staphylococcus aureus Antibiotic target

Crystallographically Validated Allosteric Binding Mode: Atomic-Resolution Differentiation from All Known DDl Inhibitor Classes

The cocrystal structure of the target compound with S. aureus DDl (PDB 2I80, resolution 2.19 Å) revealed a binding mode distinct from all previously characterized DDl inhibitors [1]. The inhibitor occupies a hydrophobic pocket formed by residues F92, L94, V117, L289, M310, P311, F313, and L337 at the domain 1–3 interface, with the trifluoromethyl group buried at the pocket base and the chloropropanamide moiety oriented toward the entrance [1]. Only a single hydrogen bond is formed (amide NH to P311 carbonyl oxygen), with the chlorine atom positioned above the imidazole ring of the strictly conserved H96 [1]. This contrasts sharply with phosphinate transition-state analogs that occupy the active site after enzyme-catalyzed phosphorylation, and with d-cycloserine which binds at both d-alanine substrate pockets [2]. No other compound class has been crystallographically demonstrated to bind this specific allosteric cleft on StaDDl [1].

X-ray crystallography Allosteric pocket Structure-based drug design PDB 2I80

Structural Differentiation from N-(4-Trifluoromethylphenyl)propionamide and De-methyl/De-chloro Analogs: Physicochemical and Target Engagement Contrast

The 3-chloro-2,2-dimethylpropanamide backbone of the target compound is essential for its allosteric binding mode. Simplification to N-(4-trifluoromethylphenyl)propionamide (CAS 2924-95-0, C10H10F3NO, MW 217.19) removes the gem-dimethyl group that provides conformational constraint and the chloromethyl group that interacts with H96 in the allosteric pocket [1][2]. The regioisomer N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (C12H13ClF3NO, MW 279.69) places the chlorine on the phenyl ring rather than the propanamide side chain and has been reported to target p300 histone acetyltransferase rather than DDl, indicating a complete switch in molecular target [3]. The phenyl analog 3-chloro-2,2-dimethyl-N-phenylpropanamide (CAS 82820-74-4, C11H14ClNO, MW 211.69) lacks the trifluoromethyl group whose electron-withdrawing character and lipophilicity anchor the inhibitor at the base of the allosteric pocket [1].

Structure-activity relationship Ligand efficiency Molecular recognition Drug discovery

Therapeutic Differentiation: Allosteric DDl Inhibitors May Circumvent Vancomycin Resistance — A Mechanistic Advantage Over Competitive Inhibitors

The target compound binds exclusively to residues associated with the first d-alanine binding site of DDl without overlapping with either substrate pocket, establishing an allosteric inhibition mechanism [1]. Since vancomycin resistance arises from gain-of-function DDl mutants that utilize alternative second substrates (d-lactate or d-serine) to produce modified peptidoglycan termini with reduced vancomycin affinity, competitive inhibitors that occupy substrate sites may be susceptible to the same resistance-driven alterations in substrate preference [2]. By binding outside the substrate sites, Inhibitor 1 potentially retains efficacy regardless of which second substrate the mutant enzyme processes, a property explicitly noted by the authors as providing a basis for developing antibiotics that could overcome vancomycin resistance [1]. In vitro, phosphinate/phosphonate transition-state analogs, while potent against wild-type DDl (Ki ≈ 2 μM for the best compound), show greatly reduced activity against the vancomycin-resistance-associated VanA DDl (Ki ≈ 750 μM), a 375-fold loss in potency that does not apply to allosteric inhibitors [1][3].

Vancomycin resistance Antibiotic development Gram-positive pathogens Cell wall biosynthesis

Optimal Research and Procurement Scenarios for 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide


Structural Biology: Crystallographic Soaking and Allosteric Site Mapping on Gram-Positive DDl Enzymes

This compound is the only validated small-molecule ligand demonstrated to occupy the allosteric hydrophobic pocket of S. aureus DDl at atomic resolution (PDB 2I80, 2.19 Å) [1]. Research groups conducting crystallographic fragment screening, competitive soaking experiments, or structure-based drug design targeting the DDl allosteric site require this compound as a reference ligand to define the pocket pharmacophore. The well-resolved electron density for both the trifluoromethyl group and the chloropropanamide moiety (Real space correlation coefficient = 0.959 for chain A) provides unambiguous binding-mode validation suitable for computational docking grid generation and structure-based virtual screening campaigns [2].

Mechanistic Enzymology: Differentiating Allosteric from Competitive DDl Inhibition Kinetics

For enzymology laboratories studying DDl inhibition mechanisms, this compound serves as the definitive allosteric control. In the PNAS characterization study, Inhibitor 1 was used to demonstrate that DDl can be inhibited through a non-substrate-competitive mechanism, a finding that reshaped the understanding of DDl druggability [1]. Experiments requiring discrimination between allosteric and active-site inhibition (e.g., substrate competition assays, ITC binding studies with substrate-site mutants) necessitate this compound as the allosteric probe because no other published DDl inhibitor occupies the same cleft [1]. The established assay conditions (coupled phosphate detection, 50 mM Tris·HCl pH 7.5, 100 mM KCl, 4 mM MnCl2) provide a directly transferable protocol [3].

Antibacterial Lead Optimization: Allosteric DDl Inhibitor SAR Campaigns Targeting Vancomycin-Resistant Pathogens

Medicinal chemistry teams developing next-generation antibiotics against MRSA and VRE can use this compound as a starting scaffold for allosteric DDl inhibitor optimization. The crystallographic binding mode reveals which functional groups are essential (4-CF3 for hydrophobic pocket burial, 3-Cl for H96 interaction, gem-dimethyl for conformational constraint) and which vectors point toward solvent and are suitable for derivatization [1]. Unlike d-cycloserine-based programs, which face challenges from competitive displacement by endogenous d-alanine and neurological side effects, the allosteric mechanism offers the potential for non-competitive inhibition that is independent of substrate concentration [1][4]. Commercial availability from multiple suppliers (CAS 339015-90-6, purity typically ≥95%) with documented characterization data supports reproducible SAR exploration [5].

Chemical Biology Tool Compound: Probing DDl Function in Live Bacterial Cells

For chemical biology investigations of peptidoglycan biosynthesis in S. aureus and related Gram-positive organisms, this compound provides a tool to selectively inhibit DDl through a mechanism distinct from β-lactams (which target transpeptidases) and vancomycin (which binds peptidoglycan termini) [1]. Its computed physicochemical properties (XLogP3 = 3.4, MW < 280 Da, zero Rule-of-5 violations) suggest adequate membrane permeability for cellular studies, though researchers should note that in vivo efficacy data remain limited to the initial characterization study [6]. The compound's binding to a pocket formed by residues that are well conserved across the DDl superfamily (F92, H96, L289, F313, L337) suggests potential cross-species activity that warrants investigation in relevant pathogen panels [1].

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